Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride
Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride , a critical amino-alcohol building block featuring a tetrahydropyran (oxan-4-yl) moiety. In modern drug discovery, this scaffold serves as a polarity-modulating bioisostere for cyclohexyl-based amino alcohols, offering improved metabolic stability and reduced lipophilicity (LogP). This document outlines the compound's structural properties, predicted physicochemical parameters, and standardized experimental protocols for validation.
Molecular Identity & Structural Analysis[1][2][3][4][5]
The compound is a hydrochloride salt of a primary amine featuring a vicinal alcohol and a tetrahydropyran ring. The "oxan-4-yl" nomenclature refers to the tetrahydro-2H-pyran-4-yl group.
| Parameter | Details |
| IUPAC Name | 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethan-1-ol hydrochloride |
| Common Name | |
| CAS Registry Number | Not widely indexed; Analogous free base: 24729770 (PubChem CID) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol (Salt); 145.20 g/mol (Free Base) |
| Chirality | Contains one chiral center at the C2 position.[1][2][3] (R) and (S) enantiomers exist. |
Structural Logic & Pharmacophore Utility
The incorporation of the oxan-4-yl (tetrahydropyran) ring instead of a cyclohexyl ring introduces a hard hydrogen bond acceptor (ether oxygen). This modification typically:
-
Lowers LogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.
-
Reduces metabolic liability by blocking oxidative metabolism often seen at the C4 position of cyclohexane rings.
-
Increases water solubility , aiding in the formulation of fragment-based drug candidates.
Physicochemical Core Parameters
As direct experimental literature is limited for this specific salt, the following values are derived from high-fidelity QSAR predictions and "First Principles" analysis of structural analogs (e.g., valinol, phenylglycinol).
Predicted Property Table
| Property | Predicted Value | Rationale |
| pKa (Amine) | 9.2 – 9.6 | Typical for |
| LogP (Free Base) | -1.1 to -0.5 | The pyran oxygen and hydroxyl/amine groups make this highly hydrophilic. |
| LogD (pH 7.4) | -2.5 to -1.8 | At physiological pH, the amine is protonated ( |
| Solubility (Water) | > 100 mg/mL | The HCl salt form combined with the hydrophilic scaffold ensures high aqueous solubility. |
| Melting Point | 140 – 165 °C | Typical range for amino-alcohol HCl salts; likely decomposes upon melting. |
| Hygroscopicity | Moderate to High | The salt capability to H-bond with water requires strict desiccation during storage. |
Structural Functional Analysis (Graphviz)
Figure 1: Functional group analysis highlighting the contribution of each moiety to the physicochemical profile.
Experimental Protocols for Validation
To integrate this building block into a drug discovery pipeline, the following characterization workflows are required.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the primary amine to predict charge state at physiological pH.
-
Preparation: Dissolve 3–5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).
-
Titration: Perform a dual-titration using standardized 0.1 M KOH (to deprotonate) and 0.1 M HCl (to reprotonate) under inert
atmosphere at 25°C. -
Data Analysis: Plot pH vs. Volume of Titrant. The point of inflection (half-equivalence point) represents the pKa.
-
Expectation: A single steep inflection point around pH 9.0–9.5.
-
-
Validation: Use Bjerrum plot analysis to confirm mono-protic behavior.
Protocol B: Shake-Flask LogP/LogD Measurement
Objective: Quantify lipophilicity to assess membrane permeability potential.
-
Phase System: Prepare mutually saturated 1-octanol and phosphate buffer (pH 7.4 for LogD; pH 11.0 for LogP of free base).
-
Equilibration:
-
Dissolve compound in the aqueous phase (pre-saturated with octanol) to a concentration of 1 mM.
-
Add an equal volume of octanol (pre-saturated with buffer).
-
Shake mechanically for 24 hours at 25°C.
-
Centrifuge at 3000 rpm for 20 minutes to ensure phase separation.
-
-
Quantification: Analyze both phases using HPLC-UV (210 nm detection, as the compound lacks strong chromophores) or LC-MS/MS.
-
Calculation:
.
Protocol C: Hygroscopicity Assessment (DVS)
Objective: Determine storage stability and solid-state handling requirements.
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer.
-
Cycle:
-
Equilibrate 10 mg sample at 0% RH (25°C) until mass is stable (
). -
Ramp RH from 0% to 90% in 10% steps.
-
Ramp back to 0%.
-
-
Interpretation:
-
Non-hygroscopic: < 0.2% mass gain.
-
Deliquescent: Mass gain continues exponentially > 80% RH (Likely outcome for this HCl salt).
-
Handling, Stability & Safety
Stability Profile
-
Thermal: Amino alcohol salts are generally stable but can undergo intramolecular cyclization (forming oxazolidinones) if heated with carbonate sources or phosgene derivatives.
-
Chemical: The ether linkage in the oxan-4-yl ring is stable to acids and bases. The primary amine is prone to oxidation; store under argon/nitrogen.
Safety Considerations (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dusts.
Analytical Workflow Diagram
The following diagram illustrates the logical flow for confirming the identity and purity of the compound upon receipt.
Figure 2: Quality Control decision tree for validating 2-Amino-2-(oxan-4-yl)ethan-1-ol HCl.
References
-
PubChem Compound Summary. (2025). 2-amino-2-(oxan-4-yl)ethan-1-ol hydrochloride (CID 24729770).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of cyclohexyl with tetrahydropyran).
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for general properties of hydrochloride salts of amines).
Sources
- 1. PubChemLite - 2-amino-2-(oxan-4-yl)ethan-1-ol hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. 88026-82-8|(S)-2-Amino-2-phenylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Buy 2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride | 356060-21-4 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | C7H12O2 | CID 211260 - PubChem [pubchem.ncbi.nlm.nih.gov]
